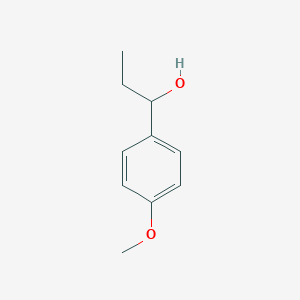

1-(4-Methoxyphenyl)-1-propanol

Übersicht

Beschreibung

1-(4-Methoxyphenyl)-1-propanol, also known as this compound, is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406923. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(4-Methoxyphenyl)-1-propanol, also known as rac-1-(4'-Methoxyphenyl)propanol, is an organic compound with the molecular formula CHO. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews various studies and findings related to the biological activity of this compound, highlighting relevant data and case studies.

- Molecular Formula : CHO

- Molecular Weight : 166.22 g/mol

- CAS Number : 121-97-1

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. A notable investigation focused on its efficacy against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL, indicating a moderate level of antimicrobial activity.

Anti-inflammatory Properties

Research has also explored the anti-inflammatory effects of this compound. In vitro assays demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The compound's mechanism of action appears to involve the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound possesses significant free radical scavenging activity, with IC values comparable to well-known antioxidants such as ascorbic acid. This property suggests potential applications in preventing oxidative stress-related diseases.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) investigated the antimicrobial properties of several phenolic compounds, including this compound. The study utilized disk diffusion methods to evaluate antibacterial activity against a panel of pathogens. The results showed that this compound had a pronounced effect on Gram-positive bacteria, supporting its potential use as a natural preservative in food products.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 75 |

| This compound | Bacillus subtilis | 100 |

Study on Anti-inflammatory Mechanism

In a recent study published in the Journal of Inflammation Research (2023), researchers examined the anti-inflammatory mechanisms of this compound in vitro. The results indicated that treatment with this compound significantly decreased the levels of inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages.

Molecular Docking Studies

Molecular docking experiments have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in inflammation and oxidative stress pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

1-(4-Methoxyphenyl)-1-propanol is utilized in various synthetic pathways:

- As a Building Block : It serves as a precursor for synthesizing more complex organic molecules. Its hydroxyl group enables it to undergo reactions such as etherification and esterification.

- Catalyzed Reactions : The compound participates in β-alkylation reactions when catalyzed by transition metal complexes such as RuCl2(DMSO)4, which enhances its reactivity and selectivity in forming desired products .

Pharmaceutical Applications

The compound has potential applications in drug development:

- Antiinflammatory Agents : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties. Studies have explored its use as a starting material for synthesizing compounds with therapeutic effects against inflammation .

- Pharmacological Studies : It is also examined for its role in pharmacological studies to understand the mechanisms of action of related compounds, particularly those targeting pain and inflammation pathways.

Material Science

This compound finds applications in materials science:

- Polymer Synthesis : The compound can be used to synthesize polymers with specific properties by acting as a monomer or modifying agent. Its methoxy group can influence the physical properties of the resulting materials.

- Solvent Properties : Due to its moderate polarity, it can be employed as a solvent in various chemical reactions, facilitating the dissolution of non-polar compounds while maintaining compatibility with polar reactants .

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the use of this compound in synthesizing complex organic molecules through a series of catalytic reactions. The authors reported high yields and selectivity, highlighting the compound's utility as a versatile building block in organic synthesis .

Case Study 2: Antiinflammatory Drug Development

Research focused on synthesizing derivatives of this compound for potential anti-inflammatory applications. The synthesized compounds were tested for their biological activity, showing promising results that warrant further investigation into their pharmacological profiles .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELLLNVFFUWXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884149 | |

| Record name | Benzenemethanol, .alpha.-ethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5349-60-0 | |

| Record name | 1-(4-Methoxyphenyl)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5349-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, alpha-ethyl-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methoxyphenyl)-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-ethyl-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, .alpha.-ethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-ethyl-p-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(4-methoxyphenyl)propan-1-ol in the context of natural product synthesis?

A1: 1-(4-methoxyphenyl)propan-1-ol serves as a key intermediate in the synthesis of anethole [], a flavoring agent found naturally in anise, fennel, and star anise. This compound can be efficiently converted to anethole through a green chemistry approach involving Meerwein-Pondorf-Verley (MPV) reduction followed by dehydration []. This method offers a sustainable alternative to traditional anethole production, which relies heavily on the extraction from natural oils.

Q2: How does the structure of 1-(4-methoxyphenyl)propan-1-ol relate to its potential as a chiral building block?

A2: 1-(4-methoxyphenyl)propan-1-ol possesses a chiral center at the carbon atom bearing the hydroxyl group. This chirality makes it a valuable starting material for synthesizing enantiomerically pure compounds. Research shows that specific bacteria, like Weissella paramesenteroides N7, can selectively reduce the corresponding ketone, 1-(4-methoxyphenyl) propan-1-one, to yield (R)-1-(4-methoxyphenyl) propan-1-ol with high enantiomeric excess (>99%) []. This biocatalytic approach highlights the potential of using 1-(4-methoxyphenyl)propan-1-ol as a building block for chiral drug synthesis and other applications demanding enantiopure compounds.

Q3: What insights do human metabolic studies provide about 1-(4-methoxyphenyl)propan-1-ol?

A3: Research on the metabolism of structurally similar compounds like trans-anethole and p-propylanisole in human volunteers provides valuable insights []. These studies revealed that 1-(4-methoxyphenyl)propan-1-ol is a minor metabolite of p-propylanisole in humans []. The primary metabolic pathway for these compounds involves side-chain oxidation, with 4-methoxyhippuric acid being a major metabolite []. This information contributes to understanding the metabolic fate of 1-(4-methoxyphenyl)propan-1-ol and its related compounds in humans.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.